molecular formula C27H29ClN2O3 B1472658 3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride CAS No. 3068-39-1

3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride

Cat. No. B1472658
CAS RN: 3068-39-1
M. Wt: 465 g/mol
InChI Key: GOVUVIWZMYRXMY-UHFFFAOYSA-N
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Description

3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride , also known by other names such as Basic Red 1:1 and Rhodamine 590 chloride , is a chemical compound with the molecular formula C27H29ClN2O3 . It falls under the category of xanthylium dyes and is commonly used in various applications, including fluorescence microscopy, staining, and biological research .


Molecular Structure Analysis

The molecular structure of 3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride consists of a xanthylium core with two ethylamino groups, a phenyl group with a methoxycarbonyl substituent, and a chloride ion. The compound exhibits fluorescence properties due to its conjugated system. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Metal Complex Synthesis and Characterization

3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride is utilized in the synthesis of metal complexes. For example, its reaction with CdCl2 under reflux conditions produced a metal complex with unique structural properties, as investigated through X-ray diffraction, IR, XPS, and fluorescence properties (Wang et al., 1997).

Application in Crystallography

This compound is also significant in crystallography. A study on rhodamine 6G hexachloridostannate(IV) acetonitrile disolvate highlights its structural properties, such as the planarity of the xanthene ring system and the dihedral angle with the substituent benzene ring. This contributes to our understanding of molecular interactions and structures (Venkatraman, Sitole & Fronczek, 2007).

Dinuclear Palladium Complexes

Research into the preparation and characterization of dinuclear palladium complexes reveals that 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride is a crucial component in these studies. The resulting complexes are analyzed through spectroscopy and X-ray crystallography, providing insights into their structural and chemical properties (Lozan, Hunger & Kersting, 2007).

Methoxycarbonylation of Aryl Chlorides

In the field of organic synthesis, this compound is involved in the methoxycarbonylation of aryl chlorides. The process, catalyzed by palladium complexes, highlights its role in facilitating complex organic reactions and product formation (Jiménez-Rodríguez, Eastham & Cole-Hamilton, 2005).

Synthesis of Polyamides and Polybenzothiazoles

The compound is also a key ingredient in synthesizing high-molecular-weight aromatic polyamides. These polyamides, upon thermal cyclization, yield polybenzothiazoles, demonstrating the compound's utility in advanced polymer synthesis (Hattori, Kagawa, Kakimoto & Imai, 1992).

Other Chemical Reactions

Further, it finds applications in various chemical reactions, such as the rearrangement of dimethylsulfoxonium ylides and the synthesis of novel aromatic polyamides with polyalicyclic cardo groups. These studies contribute to our understanding of reaction mechanisms and the development of new materials (Ide, Hiraoka & Kishida, 1976; Hsiao, Yang, Chuang & Lin, 1999).

properties

IUPAC Name

ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28H,6-7H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVUVIWZMYRXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883732
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1)
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Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride

CAS RN

3068-39-1, 12238-65-2
Record name Basic Red 1:1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 1:1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride (Basic Red 1:1) detected on currency after deployment in security dye packs?

A1: The research demonstrates that Laser Desorption Mass Spectrometry (LDMS) can be used to directly detect and identify 3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride on currency stained with security dyes. [] This technique allows for analysis without the need for extraction, making it a valuable tool for forensic investigations. A pulsed UV laser directly irradiates the currency sample, leading to the desorption and ionization of the dye. The ionized dye molecules are then detected using time-of-flight mass spectrometry, providing a unique fingerprint for identification. []

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